molecular formula C10H10N2O2 B6240292 methyl 5-methyl-1H-indazole-6-carboxylate CAS No. 1378594-30-9

methyl 5-methyl-1H-indazole-6-carboxylate

Cat. No. B6240292
CAS RN: 1378594-30-9
M. Wt: 190.2
InChI Key:
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Description

Methyl 5-methyl-1H-indazole-6-carboxylate, also known as MMC, is a synthetic compound with a wide range of applications in the fields of science and technology. It is a compound that has been studied extensively in the last few decades, and has been found to have a number of useful properties.

Scientific Research Applications

Methyl 5-methyl-1H-indazole-6-carboxylate has a wide range of applications in scientific research. It has been used as a model compound in the study of enzyme reactions, as well as in the study of drug metabolism. It has also been used to study the effects of various environmental factors on the activity of enzymes. In addition, it has been used in the study of metabolic pathways, as well as in the study of the structure and function of enzymes.

Mechanism of Action

Methyl 5-methyl-1H-indazole-6-carboxylate has been found to act as an inhibitor of certain enzymes, such as cytochrome P450. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme, preventing its activity. In addition, the compound has been found to interact with other proteins, such as DNA and RNA, as well as with other small molecules.
Biochemical and Physiological Effects
Methyl 5-methyl-1H-indazole-6-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, it has been found to have an inhibitory effect on the activity of certain hormones, such as insulin. It has also been found to have an inhibitory effect on the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

Methyl 5-methyl-1H-indazole-6-carboxylate has a number of advantages and limitations for lab experiments. One of the advantages of using methyl 5-methyl-1H-indazole-6-carboxylate in laboratory experiments is its relatively low cost. In addition, it is relatively easy to synthesize, and can be stored for long periods of time without degrading. On the other hand, it can be toxic if ingested, and should be handled with care.

Future Directions

Methyl 5-methyl-1H-indazole-6-carboxylate has a number of potential future directions. One potential future direction is in the study of the effects of environmental factors on the activity of enzymes. Another potential future direction is in the study of metabolic pathways, as well as in the study of the structure and function of enzymes. In addition, methyl 5-methyl-1H-indazole-6-carboxylate could be used to study the effects of various drugs on the activity of enzymes, as well as in the study of drug metabolism. Finally, methyl 5-methyl-1H-indazole-6-carboxylate could be used in the development of new drugs, as well as in the development of new therapeutic agents.

Synthesis Methods

Methyl 5-methyl-1H-indazole-6-carboxylate can be synthesized through a variety of methods. It can be produced through the reaction of 5-methyl-1H-indazole-6-carboxylic acid and methyl iodide, or through the reaction of 5-methyl-1H-indazole-6-carboxylic acid and methyl bromide. It can also be produced through the reaction of 5-methyl-1H-indazole-6-carboxylic acid and methyl chloride. All of these methods produce methyl 5-methyl-1H-indazole-6-carboxylate in a relatively pure form.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-methyl-1H-indazole-6-carboxylate involves the reaction of 5-methyl-1H-indazole-6-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "5-methyl-1H-indazole-6-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 5-methyl-1H-indazole-6-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product as a white solid." ] }

CAS RN

1378594-30-9

Product Name

methyl 5-methyl-1H-indazole-6-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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